2-Chloro-1-octene
Overview
Description
2-Chloro-1-octene is an organic compound with the molecular formula C8H15Cl. It is an alkene, characterized by the presence of a carbon-carbon double bond, and a chlorine atom attached to the second carbon of the octene chain. This compound is part of the broader class of chlorinated alkenes, which are known for their reactivity and utility in various chemical processes.
Scientific Research Applications
2-Chloro-1-octene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of chlorinated alkenes on biological systems, including their metabolism and toxicity.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its reactivity is harnessed to introduce functional groups into polymer chains
Mechanism of Action
Target of Action
It is known that chlorinated hydrocarbons, such as 2-chloro-1-octene, can interact with various biological molecules, including proteins and lipids, potentially altering their function .
Mode of Action
For instance, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2-chloro-4-nitrophenol (a similar chlorinated compound) to 1,2,4-benzenetriol via chloro-1,4-benzoquinone . This suggests that this compound may also undergo similar reactions, leading to the formation of various metabolites.
Biochemical Pathways
It is known that chlorinated hydrocarbons can be metabolized by various enzymes, leading to the formation of different metabolites . These metabolites can then interact with various biochemical pathways, potentially leading to various downstream effects.
Pharmacokinetics
It has been predicted that the compound has a boiling point of 1690±00 °C at 760 mmHg, a vapor pressure of 21±03 mmHg at 25°C, and an enthalpy of vaporization of 389±30 kJ/mol . These properties suggest that this compound may be readily absorbed and distributed in the body, and may be metabolized and excreted through various routes.
Result of Action
It is known that chlorinated hydrocarbons can interact with various biological molecules, potentially leading to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and solubility can affect its distribution in the environment and its bioavailability . Furthermore, the compound’s biodegradability suggests that it may be broken down in the environment, potentially affecting its persistence and bioaccumulation .
Safety and Hazards
The safety data sheet for 1-Octene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It is also very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment and avoid release to the environment .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-octene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the metabolism of xenobiotics. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may activate stress response pathways, leading to changes in the expression of genes involved in detoxification and repair mechanisms. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, this compound may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with a half-life of several hours in aqueous solutions . Over longer periods, this compound may undergo degradation, leading to the formation of various byproducts. These byproducts can have different biological activities, potentially contributing to long-term effects on cellular function. In vivo studies have also indicated that prolonged exposure to this compound can result in cumulative effects, such as the induction of chronic stress responses and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. As the dosage increases, the effects become more pronounced, with potential threshold effects observed at certain concentrations. High doses of this compound can lead to toxic or adverse effects, such as liver damage, oxidative stress, and inflammation . These effects are likely due to the compound’s interactions with metabolic enzymes and the subsequent generation of reactive intermediates that can cause cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body . The interactions of this compound with these enzymes can also affect metabolic flux and the levels of other metabolites, potentially leading to alterations in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size. The compound can diffuse across cell membranes and accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . Additionally, this compound may interact with specific transporters or binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of the compound, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism and detoxification . Additionally, this compound may be targeted to other organelles, such as mitochondria or lysosomes, through specific targeting signals or post-translational modifications. These localizations can affect the compound’s activity by influencing its access to specific substrates or cofactors, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1-octene can be synthesized through several methods. One common approach involves the reaction of 1-octene with chlorine gas under controlled conditions to introduce the chlorine atom at the second carbon position. Another method involves the use of allylmagnesium bromide, which reacts with 1-bromo-3-chloropropane to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient chlorination while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-octene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition: Bromine or hydrogen bromide in an inert solvent.
Oxidation: Peracids or other oxidizing agents.
Major Products:
Substitution: Formation of 2-octanol.
Addition: Formation of 2,3-dibromo-1-octene.
Oxidation: Formation of 2-chloro-1,2-epoxyoctane.
Comparison with Similar Compounds
1-Octene: An alkene with a similar structure but without the chlorine atom.
2-Chloro-1-hexene: A shorter chain analogue with similar reactivity.
2-Chloro-1-decene: A longer chain analogue with similar properties.
Uniqueness: 2-Chloro-1-octene is unique due to its specific chain length and the position of the chlorine atom. This combination of features gives it distinct reactivity and makes it suitable for specific applications where other chlorinated alkenes may not be as effective .
Properties
IUPAC Name |
2-chlorooct-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREXOLHXOCLFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502386 | |
Record name | 2-Chlorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31283-43-9 | |
Record name | 2-Chlorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.